molecular formula C26H26N6O B2515545 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone CAS No. 1021253-85-9

2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2515545
CAS No.: 1021253-85-9
M. Wt: 438.535
InChI Key: WMTKMQCAOVLCRK-UHFFFAOYSA-N
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Description

The compound 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone features a piperazine core substituted with a tetrazole-methyl group and an ethanone moiety bearing two phenyl groups. Its molecular formula is C30H29N5O (calculated molecular weight: ~439.5 g/mol). While direct biological data for this compound are absent in the provided evidence, its structural analogs exhibit antimicrobial and antiproliferative activities, warranting further exploration .

Properties

IUPAC Name

2,2-diphenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H26N6O/c33-26(25(21-10-4-1-5-11-21)22-12-6-2-7-13-22)31-18-16-30(17-19-31)20-24-27-28-29-32(24)23-14-8-3-9-15-23/h1-15,25H,16-20H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WMTKMQCAOVLCRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=NN=NN2C3=CC=CC=C3)C(=O)C(C4=CC=CC=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H26N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized via the cyclization of an appropriate nitrile with sodium azide under acidic conditions.

    Piperazine Derivative Formation: The piperazine ring is introduced by reacting the tetrazole derivative with a suitable piperazine compound.

    Ketone Introduction:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

    Oxidation: Formation of carboxylic acids or other oxidized products.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Medicinal Chemistry

The compound is under investigation for its potential as a therapeutic agent. The unique structural features allow it to interact with various biological targets, making it a candidate for drug development. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites of enzymes or receptors, which may modulate their activity.

Biological Studies

Research has shown that 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone exhibits diverse biological activities. It is utilized in studies aimed at understanding its interactions with cellular processes. For instance, molecular docking studies have indicated that the compound can effectively bind to specific enzymes, suggesting potential roles in enzyme inhibition or modulation .

Chemical Synthesis

This compound serves as a valuable building block for synthesizing more complex molecules with pharmaceutical applications. Its unique functional groups enable the creation of derivatives that may possess enhanced biological properties.

Case Studies and Research Findings

Recent studies have highlighted the potential of 2,2-diphenyl-1-(4-((1-phenyltetrazol-5-yl)methyl)piperazin-1-yl)ethanone in various applications:

  • Antimicrobial Activity : A study investigated novel derivatives containing tetrazole and piperidine nuclei, revealing significant antimicrobial activity against bacterial and fungal strains . This suggests that similar derivatives of the target compound could also exhibit promising antimicrobial properties.
  • Molecular Docking Studies : Research demonstrated that certain derivatives could effectively bind to specific enzymes with favorable binding energies, indicating their potential as enzyme inhibitors . This underlines the importance of structural features in enhancing biological activity.
  • Synthesis Techniques : Advances in synthetic methods for producing 5-substituted 1H-tetrazoles have been explored using one-pot reactions and microwave-assisted techniques. These methods enhance yield and reduce reaction time, making them viable for large-scale production .

Mechanism of Action

The mechanism of action of 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The tetrazole ring can mimic carboxylate groups, allowing the compound to bind to active sites of enzymes or receptors, thereby modulating their activity. The piperazine ring may enhance the compound’s ability to cross biological membranes and reach its target sites.

Comparison with Similar Compounds

Key Structural Differences:
  • Piperazine Substituents: The target compound has a diphenyl ethanone group and a phenyltetrazole-methyl substituent on the piperazine ring. 2-(4-Allylpiperazin-1-yl)-1-(1-phenyl-1H-tetrazol-5-yl)ethanone (13a): Features an allyl group on piperazine instead of diphenyl ethanone. Synthesized via alkylation of piperazine with allyl bromide . 2-((1-Phenyl-1H-tetrazol-5-yl)thio)-1-(4-(phenylsulfonyl)piperazin-1-yl)ethanone (7d): Contains a sulfonyl group on piperazine and a thioether-linked tetrazole. Synthesized by coupling bromoethanone with tetrazole-thiols .

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Predicted Solubility LogP (Estimated)
Target Compound ~439.5 Not reported Low (lipophilic) ~4.5
13a (Allylpiperazine derivative) ~368.4 Not reported Moderate ~3.2
7d (Sulfonylpiperazine derivative) 475.12 157–159 Moderate ~2.8
22 (Piperidine analog) ~350.4 Not reported Low ~3.0
  • Sulfonyl groups (e.g., in 7d) improve solubility due to polar interactions .

Spectral Characterization

  • FT-IR and NMR :
    • Target compound : Expected C=O stretch at ~1700 cm⁻¹ (FT-IR) and aromatic proton signals at δ 7.2–7.8 ppm (¹H NMR).
    • 13a : Shows allyl proton signals at δ 5.1–5.9 ppm and a C=O stretch at 1685 cm⁻¹ .
    • 7d : Distinct sulfonyl S=O stretches at ~1350–1150 cm⁻¹ and downfield-shifted tetrazole protons (δ 7.6–7.8 ppm) .

Biological Activity

2,2-Diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone is a complex organic compound notable for its diverse biological activities. This compound incorporates a tetrazole ring, a piperazine moiety, and a ketone group, which contribute to its potential therapeutic applications.

Chemical Structure and Properties

PropertyValue
IUPAC Name2,2-diphenyl-1-[4-[(1-phenyltetrazol-5-yl)methyl]piperazin-1-yl]ethanone
Molecular FormulaC26H26N6O
Molecular Weight438.5 g/mol
CAS Number1021253-85-9

The structure features significant functional groups that enhance its interaction with biological targets, potentially leading to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors. The tetrazole ring can mimic carboxylate groups, facilitating binding to active sites, while the piperazine ring enhances membrane permeability, allowing the compound to reach cellular targets effectively .

Antimicrobial Activity

Research indicates that compounds with similar structures exhibit antimicrobial properties. The presence of the tetrazole and piperazine rings may contribute to enhanced antimicrobial efficacy through mechanisms involving disruption of microbial cell membranes or inhibition of essential microbial enzymes .

Antitumor Activity

Preliminary studies suggest that this compound may possess antitumor properties. The structure–activity relationship (SAR) analysis shows that the unique combination of functional groups can lead to cytotoxic effects against various cancer cell lines. For instance, compounds analogous to this structure have demonstrated significant activity against human glioblastoma and melanoma cells .

Case Studies and Research Findings

Several studies have investigated the biological activity of related compounds:

  • Anticonvulsant Activity : Compounds similar in structure have shown promise in anticonvulsant applications. A study highlighted that modifications in the piperazine ring could enhance anticonvulsant properties, suggesting a potential pathway for further exploration with our compound .
  • Cytotoxicity Tests : In vitro assays demonstrated that derivatives of tetrazole-piperazine compounds exhibit varying degrees of cytotoxicity. For example, certain analogs showed IC50 values comparable to established anticancer drugs like doxorubicin, indicating their potential as therapeutic agents .
  • Mechanistic Insights : Molecular dynamics simulations have provided insights into how these compounds interact with target proteins. For instance, hydrophobic interactions and hydrogen bonding were identified as key factors in binding affinity and specificity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 2,2-diphenyl-1-(4-((1-phenyl-1H-tetrazol-5-yl)methyl)piperazin-1-yl)ethanone, and how are intermediates monitored?

  • Answer : The synthesis typically involves multi-step reactions, including nucleophilic substitution, coupling of the tetrazole moiety, and ketone functionalization. Key steps include:

  • Step 1 : Formation of the piperazine intermediate via alkylation using 1-phenyl-1H-tetrazol-5-ylmethyl chloride under reflux in dry THF with a base (e.g., K2_2CO3_3) .
  • Step 2 : Condensation with 2,2-diphenylacetyl chloride in dichloromethane at 0–5°C, followed by room-temperature stirring .
  • Monitoring : Reaction progress is tracked via TLC (silica gel, ethyl acetate/hexane) and HPLC (C18 column, acetonitrile/water gradient). Intermediate purity is confirmed by 1^1H NMR (CDCl3_3, 400 MHz) and IR spectroscopy (e.g., C=O stretch at ~1680 cm1^{-1}) .

Q. Which spectroscopic techniques are most reliable for structural confirmation of this compound?

  • Answer : A combination of techniques is required:

  • NMR : 1^1H NMR identifies aromatic protons (δ 7.2–7.8 ppm), piperazine methylene (δ 3.2–3.8 ppm), and ketone carbonyl (no direct proton signal). 13^13C NMR confirms the carbonyl carbon at ~200 ppm .
  • Mass Spectrometry : High-resolution ESI-MS provides molecular ion [M+H]+^+ and fragments (e.g., loss of the tetrazole group).
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction resolves bond angles (e.g., C-N-C in piperazine at ~109.5°) and torsional conformations .

Q. How should researchers design preliminary biological activity assays for this compound?

  • Answer : Begin with in vitro screens:

  • Target Selection : Prioritize kinases or GPCRs based on structural analogs (e.g., tetrazole-containing kinase inhibitors) .
  • Assay Conditions : Use fluorescence polarization for binding affinity (IC50_{50}) or MTT assays for cytotoxicity (IC50_{50} in cancer cell lines). Include positive controls (e.g., staurosporine for kinases) .
  • Data Validation : Replicate experiments (n ≥ 3) and validate hits via SPR (surface plasmon resonance) for kinetic binding analysis .

Advanced Research Questions

Q. How can low yields in the final coupling step be optimized?

  • Answer : Low yields often arise from steric hindrance at the piperazine nitrogen. Strategies include:

  • Catalyst Screening : Use DMAP (4-dimethylaminopyridine) to activate the acyl chloride intermediate .
  • Solvent Optimization : Switch to DMF for better solubility of aromatic intermediates.
  • Temperature Control : Gradual warming (−10°C → 25°C) reduces side reactions. Monitor by LC-MS to detect byproducts (e.g., dimerization) .

Q. How should researchers resolve contradictions in spectral data (e.g., unexpected 1^1H NMR splitting patterns)?

  • Answer : Contradictions may stem from dynamic processes or impurities:

  • Dynamic NMR (DNMR) : Perform variable-temperature NMR (25–80°C) to detect rotational barriers in the piperazine ring .
  • 2D NMR : HSQC and HMBC correlate ambiguous protons/carbons (e.g., distinguishing tetrazole vs. phenyl signals) .
  • Purification : Re-crystallize from ethanol/water or use preparative HPLC (C18, 70% acetonitrile) to isolate pure fractions .

Q. What methodologies are suitable for studying target-ligand interactions with this compound?

  • Answer : Advanced techniques include:

  • Molecular Docking : Use AutoDock Vina with homology models of target proteins (e.g., PI3Kγ). Validate poses via MD simulations (GROMACS, 100 ns) to assess binding stability .
  • Isothermal Titration Calorimetry (ITC) : Measure ΔH and Kd_d for stoichiometry and affinity.
  • Cryo-EM : For large complexes, resolve binding modes at near-atomic resolution (e.g., with tubulin) .

Q. What strategies improve the purification of oxidation-sensitive intermediates during synthesis?

  • Answer : Protect labile functional groups and optimize conditions:

  • Inert Atmosphere : Use Schlenk lines or gloveboxes for air-sensitive steps (e.g., tetrazole alkylation) .
  • Chromatography : Employ flash chromatography with deoxygenated solvents (e.g., EtOAc purged with N2_2).
  • Stabilizers : Add 0.1% BHT (butylated hydroxytoluene) to prevent radical-mediated degradation .

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